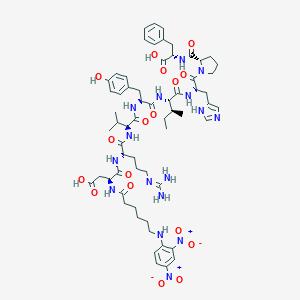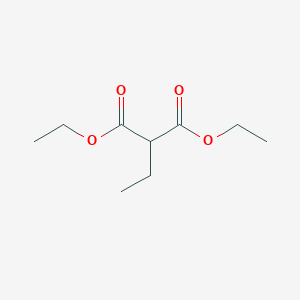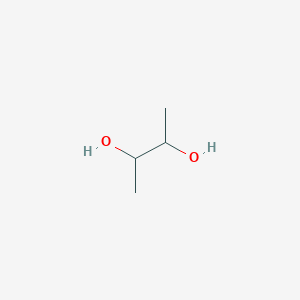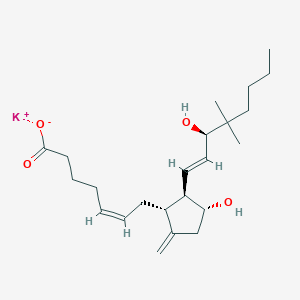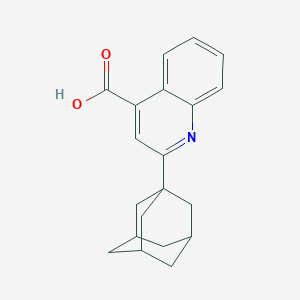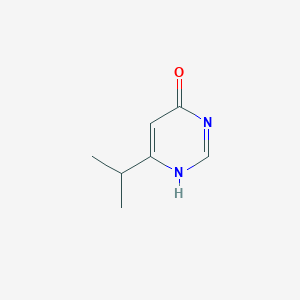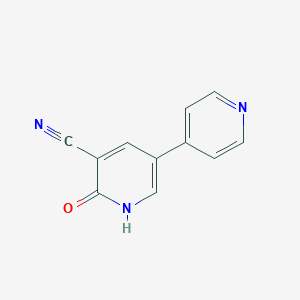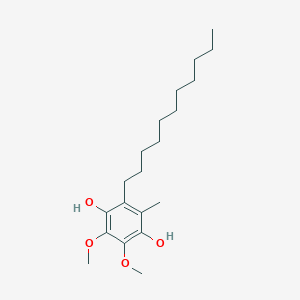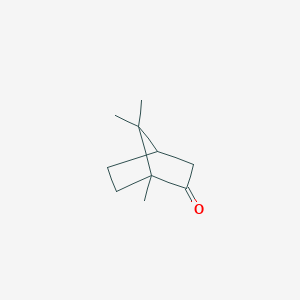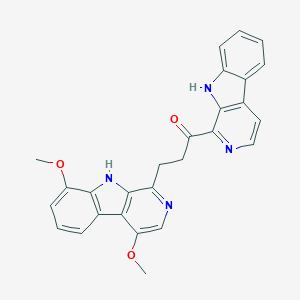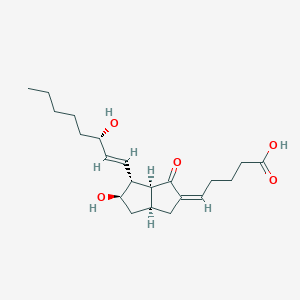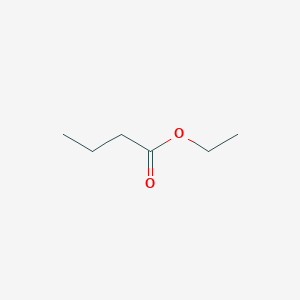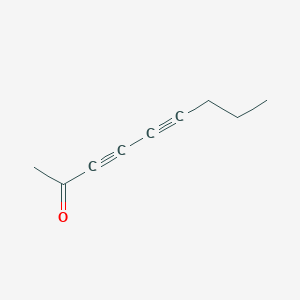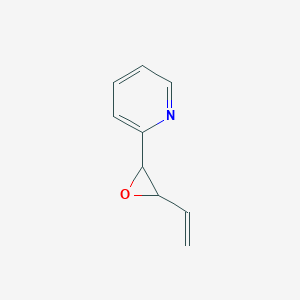
2-(3-Vinyl-2-oxiranyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring and an epoxy group. The unique structure of this compound makes it a valuable tool for researchers in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
In addition to its antitumor activity, 2-(3-Vinyl-2-oxiranyl)pyridine has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its unique structure, which allows for the synthesis of novel compounds with potential applications in various fields. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(3-Vinyl-2-oxiranyl)pyridine. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the synthesis of novel materials with potential applications in electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a multistep process. One common method involves the reaction of 3-pyridylacetaldehyde with vinylmagnesium bromide, followed by epoxidation of the resulting vinyl alcohol with m-chloroperbenzoic acid. Another method involves the reaction of 3-pyridylacetaldehyde with vinylsulfone, followed by epoxidation with meta-chloroperoxybenzoic acid.
Applications De Recherche Scientifique
2-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in medicinal chemistry. Studies have shown that this compound exhibits antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Propriétés
Numéro CAS |
119883-70-4 |
|---|---|
Nom du produit |
2-(3-Vinyl-2-oxiranyl)pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-(3-ethenyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2 |
Clé InChI |
KQZCYCFEWMAJBR-UHFFFAOYSA-N |
SMILES |
C=CC1C(O1)C2=CC=CC=N2 |
SMILES canonique |
C=CC1C(O1)C2=CC=CC=N2 |
Synonymes |
Pyridine, 2-(3-ethenyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



